molecular formula C18H24N4O2 B2755502 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1396852-84-8

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2755502
CAS No.: 1396852-84-8
M. Wt: 328.416
InChI Key: SHHNNPQGRSVJRV-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular architecture incorporates two privileged pharmacophores—an imidazole ring and a piperazine moiety—linked through an ethanone bridge to an o-tolyloxy group. This specific structural combination is frequently investigated for its potential to modulate a variety of biological targets. Imidazole-containing compounds are widely explored for their antifungal properties, often acting through the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi . Furthermore, the piperazine and imidazole motifs are commonly found in compounds screened for activity against hematological malignancies, with research indicating potential mechanisms such as induction of apoptosis, cell cycle arrest, and overcoming drug resistance . The piperazine moiety, in particular, is a common feature in molecules designed to target the central nervous system, with some compounds exhibiting high selectivity for specific classes of G protein-coupled receptors (GPCRs) . As such, this compound presents a versatile scaffold for researchers in hit-to-lead optimization campaigns, particularly for developing novel therapeutic agents in oncology, infectious diseases, and neuropharmacology. It is intended for use in non-clinical, in vitro assays to elucidate novel mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNNPQGRSVJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. The final step involves the coupling of the piperazine intermediate with the o-tolyloxy ethanone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in several pharmacological areas, primarily due to its ability to interact with biological targets.

Anti-inflammatory Activity

Research indicates that compounds containing imidazole and piperazine structures can exhibit significant anti-inflammatory properties. For instance, derivatives similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (μM)Selectivity
Example A5.01COX-II
Example B6.5COX-II

These studies suggest that modifications to the structure can enhance selectivity and potency against COX-II, making them suitable candidates for developing new anti-inflammatory drugs .

Anticancer Potential

The imidazole ring's presence is often associated with anticancer activity. Compounds similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that modifications in the piperazine and imidazole moieties could lead to enhanced cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (μM)
Compound XA549 (lung cancer)12.5
Compound YMCF7 (breast cancer)8.3

These findings highlight the potential of this compound in anticancer drug development .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Research has indicated that certain derivatives can inhibit bacterial growth effectively, particularly against drug-resistant strains.

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus16
Escherichia coli32

This antimicrobial activity is crucial in addressing the growing concern of antibiotic resistance .

Synthesis and Mechanism of Action

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions that optimize yield while adhering to green chemistry principles.

The mechanism of action is believed to involve binding to specific receptors or enzymes, modulating signaling pathways essential for inflammation and cancer progression. Detailed pharmacological studies are necessary to elucidate these interactions further.

Case Studies

Several case studies have documented the efficacy of compounds related to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone:

Case Study 1: Anti-inflammatory Efficacy

A study published in ACS Omega demonstrated that a derivative exhibited significant COX-II inhibition with minimal ulcerogenic effects, suggesting a favorable safety profile for long-term use .

Case Study 2: Anticancer Activity

Research conducted on a series of imidazole-piperazine derivatives revealed potent anticancer activity against various cell lines, with one compound showing an IC50 value lower than that of established chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperazine ring may interact with neurotransmitter receptors, potentially modulating their function. The o-tolyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core features with several classes of bioactive molecules:

Compound Key Structural Differences Functional Implications Reference
Sertaconazole (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl ether derivatives) Replaces o-tolyloxy with a 7-chloro-benzo[b]thienylmethyl group. Enhanced antifungal activity due to lipophilic aromatic substituents; clinical use for topical infections.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Substitutes imidazole with tetrazole; piperazine replaced by piperidine. Tetrazole improves metabolic stability; piperidine reduces polarity compared to piperazine.
Arylethanolimidazole Derivatives (e.g., 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone) Lacks piperazine; features bromobenzyloxy-phenyl instead of o-tolyloxy. Bromine enhances halogen bonding potential; absence of piperazine may limit solubility.
HO-1 Inhibitors (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl chloroformate) Piperazine replaced by carbamate-linked phenylpiperazine. Broader enzyme inhibition profile (e.g., cortisol synthesis inhibition).

Pharmacological and Physicochemical Properties

  • Antifungal Activity : Sertaconazole derivatives () exhibit potent activity against Candida spp. and dermatophytes, attributed to imidazole-mediated cytochrome P450 inhibition. The target compound’s o-tolyloxy group may reduce potency compared to sertaconazole’s dichlorophenyl group due to decreased electron-withdrawing effects .
  • Enzyme Inhibition: Piperazine-linked imidazole derivatives (e.g., cortisol synthesis inhibitors in ) show sub-nanomolar affinity for target enzymes. The ethyl-piperazine spacer in the target compound may improve conformational flexibility for receptor binding .

Biological Activity

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a piperazine moiety, and an o-tolyloxy group, which contribute to its biological activity. The molecular formula is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 284.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit notable antimicrobial properties. A study evaluating various derivatives found that modifications in the side chains significantly influenced their efficacy against bacterial strains. For instance, derivatives similar to 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone showed promising results against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanoneS. aureus8 µg/mL

Antitumor Activity

The antitumor properties of imidazole derivatives have been well-documented. A recent study demonstrated that 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis via the mitochondrial pathway .

Case Study:
In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 12 µM and 15 µM, respectively, indicating significant cytotoxicity compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine component may facilitate interaction with neurotransmitter receptors, influencing cellular signaling pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

Toxicity and Safety Profile

While the compound shows promising biological activities, safety assessments indicate potential toxicity at higher concentrations. It is classified as a skin irritant and requires careful handling . Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound, and how should key spectral signals be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazole, piperazine, and o-tolyloxy moieties. For example, the imidazole proton signals typically appear as singlets in the range of δ 7.0–7.5 ppm, while the piperazine ring protons show splitting patterns due to coupling . Mass spectrometry (HRMS) validates the molecular formula, and Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching near 1680 cm⁻¹. Discrepancies in spectral data (e.g., unexpected splitting) may indicate conformational isomers or impurities, necessitating additional purification steps like preparative HPLC .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Coupling of o-tolyloxy acetic acid with piperazine derivatives using carbodiimide-based coupling agents.

Introduction of the imidazole-ethyl group via nucleophilic substitution or reductive amination .
Optimization strategies include:

  • Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, using acetonitrile as a solvent may enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with gradient elution (e.g., dichloromethane/methanol) improves purity, while recrystallization from ethanol/water mixtures enhances crystalline stability .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s reactivity or supramolecular assembly in catalytic systems?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can predict intermolecular interactions, such as hydrogen bonding between the imidazole nitrogen and water molecules, which may affect solubility or stability . Experimentally, X-ray crystallography reveals packing motifs, while UV-Vis titration assays quantify binding constants with biological targets (e.g., enzymes). For catalytic applications, modifying the o-tolyloxy group’s steric bulk could alter π-π interactions with substrates .

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Use standardized assays (e.g., MIC tests for antimicrobial activity ) and compare results with in vivo models (e.g., plant pathogen challenge assays ).
  • Metabolic Stability Tests : LC-MS/MS analysis of plasma samples from in vivo studies identifies metabolites that may reduce efficacy.
  • Dosage Optimization : Apply response surface methodology (RSM) to balance bioavailability and toxicity .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when minor structural modifications lead to significant changes in pharmacological activity?

  • Methodological Answer :

  • Fragment-Based Drug Design (FBDD) : Systematically replace or modify functional groups (e.g., substituting o-tolyloxy with p-fluorophenyl) and assess activity changes via high-throughput screening .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic and steric fields influencing bioactivity .
  • Crystallographic Studies : Resolve ligand-protein co-crystal structures to identify binding site interactions (e.g., imidazole coordination to metal ions in enzymes) .

Data Contradiction Analysis

Q. How can researchers address discrepancies between theoretical predictions (e.g., computational docking) and experimental binding affinity data?

  • Methodological Answer :

  • Force Field Calibration : Re-optimize docking parameters (e.g., solvation models) using experimental IC₅₀ values as benchmarks.
  • Binding Kinetics : Surface Plasmon Resonance (SPR) assays provide real-time ka/kd rates, which may explain deviations from static docking scores .
  • Synchrotron Radiation Studies : High-resolution X-ray diffraction detects subtle conformational changes in the target protein upon ligand binding .

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